molecular formula C6H11BF3KO B1451099 Potassium cyclopentoxymethyltrifluoroborate CAS No. 1027642-31-4

Potassium cyclopentoxymethyltrifluoroborate

Cat. No. B1451099
M. Wt: 206.06 g/mol
InChI Key: LMFWCYBUQMUUNT-UHFFFAOYSA-N
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Description

Potassium cyclopentoxymethyltrifluoroborate is a boron-containing compound with the molecular formula C6H11BF3KO and a molecular weight of 206.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Potassium cyclopentoxymethyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and a cyclopentoxymethyl group, with a potassium ion balancing the charge . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

Potassium cyclopentoxymethyltrifluoroborate has a molecular weight of 206.06 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

CO2 Transport and Separation

Potassium cyclopentoxymethyltrifluoroborate and related compounds have been investigated for their role in facilitating the transport of CO2. For instance, potassium tetrafluoroborate (KBF4) has been used as a carrier in polymer electrolyte membranes to improve CO2 separation performance. This improvement is attributed to the reversible interaction of dissociated potassium ions with CO2 molecules, enhancing CO2 transport (Lee & Kang, 2021).

Cross-Coupling Chemical Reactions

Potassium aryltrifluoroborates, a group that includes potassium cyclopentoxymethyltrifluoroborate, are used in cross-coupling reactions with organic chlorides in aqueous media. These reactions are important for synthesizing biphenyls and various organic compounds under phosphine-free conditions (Alacid & Nájera, 2008). Similarly, potassium alkynyltrifluoroborates have been employed in the palladium-catalyzed cross-coupling with aryl halides or triflates, offering benefits in combinatorial chemistry due to their stability and ease of storage (Molander, Katona, & Machrouhi, 2002).

Synthesis of Complex Heterocycles

Potassium alkyl- and alkoxymethyltrifluoroborates are utilized in the direct alkylation of various heteroaryls. This method is efficient for synthesizing complex substituted heterocycles, with yields up to 89% (Molander, Colombel, & Braz, 2011).

Applications in Organic Chemistry

In organic chemistry, potassium cyclopentoxymethyltrifluoroborate and related compounds are key agents in various reactions. For instance, potassium allyl- and crotyltrifluoroborates are used in reactions with N-toluenesulfonylimines to produce homoallylic amines with high yields and diastereoselectivity (Li & Batey, 2004).

Future Directions

While specific future directions for Potassium cyclopentoxymethyltrifluoroborate were not found, boron-containing compounds have important applications in medical treatment, agriculture, and chemical products . Future research may explore these areas further.

properties

IUPAC Name

potassium;cyclopentyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWCYBUQMUUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673559
Record name Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium cyclopentoxymethyltrifluoroborate

CAS RN

1027642-31-4
Record name Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Colombel, F Rombouts, D Oehlrich… - The Journal of Organic …, 2012 - ACS Publications
… Following standard procedure B, the reaction was performed starting from potassium cyclopentoxymethyltrifluoroborate (650.7 mg, 3.0 mmol). After 24 h, the resulting crude was purified …
Number of citations: 42 pubs.acs.org

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